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Compound of Interest

Compound Name: GSK1795091

Cat. No.: B1672362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK1795091 (also known as CRX-601),

a synthetic Toll-like receptor 4 (TLR4) agonist, and its potential as a vaccine adjuvant.

GSK1795091 has been investigated for its ability to enhance immune responses to vaccination

and for its immunomodulatory effects in oncology.

Core Mechanism of Action: TLR4 Agonism
GSK1795091 is a synthetic lipid A analog, which is the active component of lipopolysaccharide

(LPS) found in the outer membrane of Gram-negative bacteria.[1][2] It functions as a potent

and selective agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the

innate immune system.[1][3][4]

Upon administration, GSK1795091 binds to and activates TLR4 on the surface of innate

immune cells such as dendritic cells (DCs), monocytes, and macrophages.[1][3] This activation

triggers a downstream signaling cascade, leading to the production of a range of pro-

inflammatory cytokines and chemokines, including:

Interferon-gamma (IFN-γ)[3]

Tumor necrosis factor-alpha (TNF-α)[3]

Interleukin-1 beta (IL-1β)[3]
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Interleukin-6 (IL-6)[3]

Interleukin-12 (IL-12)[3]

This cytokine milieu promotes the maturation of antigen-presenting cells and is conducive to

the development of a T helper 1 (Th1) biased adaptive immune response.[3] A robust Th1

response is critical for effective clearance of intracellular pathogens and for generating

cytotoxic T-lymphocyte (CTL) responses, which are important for anti-tumor immunity.[3]

Signaling Pathway
The binding of GSK1795091 to the TLR4/MD2 complex initiates a signaling cascade that can

proceed through two main pathways: the MyD88-dependent pathway and the TRIF-dependent

pathway. The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to

the production of inflammatory cytokines. The TRIF-dependent pathway, which is activated

following receptor endocytosis, leads to the activation of IRF3 and the subsequent production

of type I interferons.
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Figure 1: Simplified GSK1795091-mediated TLR4 signaling pathway.

Preclinical Data as a Vaccine Adjuvant
GSK1795091 has shown significant promise as a vaccine adjuvant in preclinical models,

particularly for influenza vaccines.

Influenza Vaccine Adjuvant Studies in Mice
Intranasal administration of GSK1795091 with a detergent-split influenza antigen (H3N2) in

mice demonstrated a robust enhancement of both mucosal and systemic immune responses.

[5] Key findings from these studies include:

Enhanced Antibody Responses: Mice receiving the adjuvanted vaccine had significantly

higher titers of antigen-specific IgA in mucosal secretions and IgG in the serum compared to
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mice receiving the antigen alone.[5]

Induction of Th17 Cells: The adjuvanted vaccine promoted the generation of polyfunctional

antigen-specific Th17 cells.[5]

Heterotypic Protection: The enhanced immune response conferred by GSK1795091 resulted

in high efficacy against challenges with two different heterotypic influenza strains.[5]

Parameter
Antigen Alone

(Vehicle)

Antigen +

GSK1795091
Reference

Mucosal IgA Titers Baseline levels
Significantly higher

(dose-dependent)
[5]

Systemic IgG Titers Low to moderate Significantly higher [5]

T-cell Response Minimal

Generation of

polyfunctional Th17

cells

[5]

Protection Low
High efficacy against

heterotypic challenge
[5]

Clinical Development and Human Studies
GSK1795091 has been evaluated in Phase 1 clinical trials, both as a single agent in healthy

volunteers and in combination with other immunotherapies in patients with cancer.[5][6]

First-in-Human Study (NCT02798978)
A randomized, double-blind, placebo-controlled, ascending-dose study was conducted in

healthy individuals to assess the safety, pharmacokinetics, and pharmacodynamics of

intravenously administered GSK1795091.[5][7]

Safety and Tolerability: GSK1795091 was found to be acceptably tolerated.[5][7] The most

common adverse events were transient and included influenza-like illness, headache, back

pain, and increased body temperature.[7]
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Pharmacokinetics: The pharmacokinetic profile of GSK1795091 was characterized by a

dose-proportional increase in exposure.[7]

Pharmacodynamics: The administration of GSK1795091 resulted in transient and dose-

dependent increases in the concentrations of various cytokines and chemokines, as well as

changes in immune cell counts.[5][7] These effects were typically observed 1-4 hours post-

administration and returned to baseline within 24 hours.[7]

Dose Group
Key Pharmacodynamic

Effects
Reference

Placebo
No significant changes from

baseline
[7]

7-100 ng GSK1795091

Dose-dependent, transient

increases in

cytokines/chemokines and

immune cell counts

[5][7]

Combination Therapy in Oncology (NCT03447314)
GSK1795091 has also been investigated in a Phase 1 trial in patients with solid tumors, in

combination with other immunomodulatory agents such as anti-OX40 and anti-ICOS

monoclonal antibodies, and pembrolizumab.[2][8]

Manufacturing-Dependent Activity: A key finding from this trial was that a change in the

manufacturing process of the GSK1795091 formulation led to a reduced pharmacodynamic

effect (cytokine induction), despite higher systemic exposure.[2][8] This was attributed to a

larger aggregate size of GSK1795091 in the modified formulation, which likely impaired its

binding to the TLR4 receptor.[2]

Safety: The safety profiles were similar between the original and modified formulations,

although a higher incidence of immune-related adverse events (chills, fatigue, pyrexia,

nausea, and vomiting) was observed with the more biologically active original formulation.[2]

[8]

Experimental Protocols
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Detailed experimental protocols are crucial for the evaluation of vaccine adjuvants. Below are

representative methodologies for key experiments.

Murine Intranasal Immunization and Sample Collection

Start:
6-8 week old
BALB/c mice

Day 0 & 21:
Intranasal (i.n.) immunization
(Antigen +/- GSK1795091)

Day 35:
Collect samples

Analyze:
- Serum (IgG)

- Bronchoalveolar lavage (IgA)
- Splenocytes (T-cell responses)

End

Click to download full resolution via product page

Figure 2: General workflow for murine intranasal immunization studies.

1. Animals:

6- to 8-week-old female BALB/c mice are commonly used.[9]

2. Immunization Formulations:

Prepare the vaccine formulation by mixing the desired amount of antigen (e.g., 0.75-3.0 µg

of detergent-split influenza virus) with the appropriate dose of GSK1795091 (e.g., 0.1 µ

g/mouse ) in a sterile saline solution just prior to immunization.[5][9]

Include control groups receiving saline, antigen alone, and adjuvant alone.[9]

3. Administration:

Lightly anesthetize the mice.

Administer the vaccine formulation intranasally in a small volume (e.g., 30 µl total, 15 µl per

nostril).[9]

A prime-boost regimen is typical, with immunizations on day 0 and day 21.[9]

4. Sample Collection:

At a specified time point after the final immunization (e.g., 14 days post-boost), collect blood

via cardiac puncture for serum separation.[9]
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Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS containing protease

inhibitors to collect mucosal secretions.[9]

Harvest spleens for the isolation of splenocytes for T-cell assays.

Measurement of Antibody Responses (ELISA)
1. Plate Coating:

Coat 96-well ELISA plates with the vaccine antigen (e.g., influenza hemagglutinin) at a

concentration of 1-2 µg/mL in a coating buffer (e.g., PBS) and incubate overnight at 4°C.

2. Blocking:

Wash the plates and block non-specific binding sites with a blocking buffer (e.g., PBS with

1% BSA) for 1-2 hours at room temperature.

3. Sample Incubation:

Prepare serial dilutions of serum samples (for IgG) or BAL fluid (for IgA).

Add the diluted samples to the wells and incubate for 2 hours at room temperature.

4. Detection:

Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody

specific for the isotype being measured (e.g., anti-mouse IgG or anti-mouse IgA).

Incubate for 1 hour at room temperature.

5. Development and Reading:

Wash the plates and add a TMB substrate solution.

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

Read the optical density at 450 nm using a microplate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3272927/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody titers are determined as the reciprocal of the highest dilution giving a reading above

a defined cut-off value.

Cytokine and Chemokine Analysis (Multiplex Assay)
1. Sample Preparation:

Use serum or plasma samples collected from immunized animals or clinical trial participants.

For in vitro studies, use supernatants from cultured peripheral blood mononuclear cells

(PBMCs) or other immune cells stimulated with GSK1795091.

2. Assay Procedure:

Follow the manufacturer's protocol for the specific multiplex bead-based assay kit being used

(e.g., Luminex).

This typically involves incubating the samples with a mixture of antibody-coupled beads,

each specific for a different cytokine or chemokine.

3. Detection:

Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE)

conjugate.

4. Data Acquisition and Analysis:

Acquire the data on a multiplex assay reader.

The concentration of each analyte is determined by comparing the median fluorescence

intensity of the sample to a standard curve generated from known concentrations of the

recombinant cytokines/chemokines.

Conclusion and Future Directions
GSK1795091 is a well-characterized synthetic TLR4 agonist that has demonstrated potent

adjuvant activity in preclinical models, particularly for influenza vaccines. It enhances both

humoral and cellular immunity, leading to improved protection. Clinical studies have established
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its safety profile and have provided valuable insights into its pharmacodynamic effects in

humans.

A critical consideration for the future development of GSK1795091 and other similar lipid A

analogs is the impact of the manufacturing process on the physicochemical properties and,

consequently, the biological activity of the final product. The observation that aggregate size

can significantly influence in vivo activity underscores the need for careful formulation

development and characterization.[2]

Future research should continue to explore the potential of GSK1795091 as an adjuvant for a

variety of vaccines, including those for other infectious diseases and therapeutic cancer

vaccines. Further optimization of the formulation and delivery systems could help to maximize

its adjuvant effects while maintaining a favorable safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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